3-Allyl-1-methyl-1H-imidazol-3-ium thiocyanate
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Overview
Description
3-Allyl-1-methyl-1H-imidazol-3-ium thiocyanate is a chemical compound with the molecular formula C8H11N3S. It is an ionic liquid, which means it is a salt in the liquid state at room temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-1-methyl-1H-imidazol-3-ium thiocyanate typically involves the reaction of 1-methylimidazole with allyl bromide to form 3-allyl-1-methylimidazolium bromide. This intermediate is then reacted with potassium thiocyanate to yield the final product . The reaction conditions usually involve:
Temperature: Room temperature
Solvent: Acetonitrile or other suitable solvents
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Techniques such as crystallization or distillation to obtain high-purity product
Safety Measures: Proper handling and disposal of reagents and by-products to ensure safety and environmental compliance
Chemical Reactions Analysis
Types of Reactions
3-Allyl-1-methyl-1H-imidazol-3-ium thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Coordination Chemistry: It can form complexes with metal ions due to the presence of the imidazolium cation.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or other nucleophiles in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of new imidazolium salts with different anions.
Oxidation: Oxidized derivatives of the imidazolium cation.
Reduction: Reduced forms of the imidazolium cation or the thiocyanate group.
Scientific Research Applications
3-Allyl-1-methyl-1H-imidazol-3-ium thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as an electrolyte in batteries.
Mechanism of Action
The mechanism of action of 3-Allyl-1-methyl-1H-imidazol-3-ium thiocyanate involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium cation can interact with negatively charged sites on biomolecules, while the thiocyanate anion can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium acetate
- 1-Allyl-3-methylimidazolium chloride
- 1-Methyl-3-butylimidazolium acetate
Uniqueness
3-Allyl-1-methyl-1H-imidazol-3-ium thiocyanate is unique due to its specific combination of the allyl group and thiocyanate anion, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-methyl-3-prop-2-enylimidazol-1-ium;thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2.CHNS/c1-3-4-9-6-5-8(2)7-9;2-1-3/h3,5-7H,1,4H2,2H3;3H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLXMRDZMKVGGR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CC=C.C(#N)[S-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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